2',3'-Dideoxy-4'-thioadenosine
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Overview
Description
2’,3’-Dideoxy-4’-thioadenosine is a nucleoside analogue where the oxygen atom in the ribose ring is replaced by a sulfur atom. This structural modification has significant implications for its biological activity and potential therapeutic applications. Nucleoside analogues, including 2’,3’-Dideoxy-4’-thioadenosine, are known for their ability to interfere with various biological processes, making them valuable in the development of antiviral and anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-4’-thioadenosine typically involves the transformation of ribonucleosides into their thio-analogues. One common method includes the use of sulfur-containing reagents to replace the oxygen atom in the ribose ring with sulfur. This process often involves multiple steps, including protection and deprotection of functional groups, and the use of specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-4’-thioadenosine may involve large-scale synthesis protocols that optimize yield and purity. These methods often include the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure it meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-4’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ribose ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’,3’-Dideoxy-4’-thioadenosine can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thio-substituted analogues .
Scientific Research Applications
2’,3’-Dideoxy-4’-thioadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and for studying the effects of sulfur substitution in nucleosides.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-4’-thioadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the sulfur atom disrupts normal base pairing and can lead to chain termination. This disruption inhibits the activity of enzymes like DNA polymerase and reverse transcriptase, making it effective against viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the sulfur atom and is used as an antiviral agent.
4’-Thioadenosine: Contains a sulfur atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-3’-thiocytidine: Another thio-substituted nucleoside with potential antiviral properties.
Uniqueness
2’,3’-Dideoxy-4’-thioadenosine is unique due to the specific placement of the sulfur atom in the ribose ring, which imparts distinct chemical and biological properties. This unique structure allows it to interfere with nucleic acid synthesis in ways that other nucleoside analogues cannot, making it a valuable compound for therapeutic development .
Properties
CAS No. |
137819-75-1 |
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Molecular Formula |
C10H13N5OS |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5OS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
InChI Key |
FHEFIYSZIYWDHO-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(SC1CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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